molecular formula C8H14O3S B1399768 2-Acetylsulfanyl-2-methylpropionic acid ethyl ester CAS No. 1151713-51-7

2-Acetylsulfanyl-2-methylpropionic acid ethyl ester

Cat. No. B1399768
Key on ui cas rn: 1151713-51-7
M. Wt: 190.26 g/mol
InChI Key: HBIAHXSWNHKUNY-UHFFFAOYSA-N
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Patent
US08372874B2

Procedure details

To a solution of ethyl α-bromoisobutyrate (62 g, 0.32 mol) in DMF (500 mL) at room temperature is added potassium thioacetate (72 g, 0.63 mol). The reaction is stirred for 16 h and then concentrated under reduced pressure. The residue is diluted with a 2M aqueous HCl solution (500 mL) and extracted with ethyl acetate (3×500 mL). The organic fractions are combined, washed with brine (300 mL), dried over MgSO4, filtered and concentrated under reduced pressure. Purification by chromatography on silica eluting with heptanes/DCM provides 44 g of 2-acetylsulfanyl-2-methyl-propionic acid ethyl ester. Yield: 73%; m/z 191 [M+H]; 1H NMR (250 MHz, CHLOROFORM-d) δ ppm 1.18-1.30 (3H, m), 1.57 (6H, s), 2.27 (3H, s), 4.19 (2H, q, J=7.16 Hz)
Quantity
62 g
Type
reactant
Reaction Step One
Name
potassium thioacetate
Quantity
72 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]([CH3:9])([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:10]([O-:13])(=[S:12])[CH3:11].[K+]>CN(C=O)C>[CH2:6]([O:5][C:3](=[O:4])[C:2]([S:12][C:10](=[O:13])[CH3:11])([CH3:9])[CH3:8])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
62 g
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Name
potassium thioacetate
Quantity
72 g
Type
reactant
Smiles
C(C)(=S)[O-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is diluted with a 2M aqueous HCl solution (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×500 mL)
WASH
Type
WASH
Details
washed with brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica eluting with heptanes/DCM

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(C(C)(C)SC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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